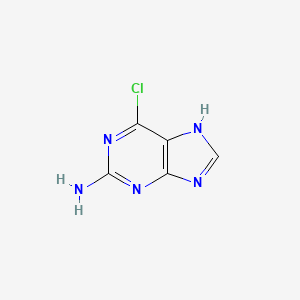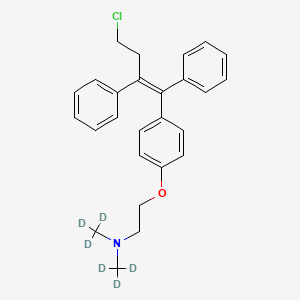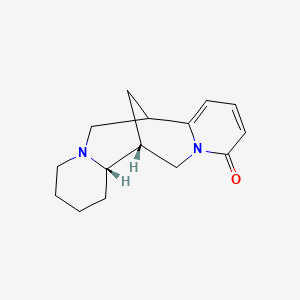
Benzeneethanamine, 4-bromo-N-ethyl-2,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl 2C-B (hydrochloride) is a synthetic compound belonging to the phenethylamine class. It is known for its psychedelic effects and is used primarily as a recreational designer drug. The compound was first synthesized in the 1990s and identified as a new psychoactive substance in Finland in 2007 . It is specifically listed as an illegal drug in Finland and controlled under analogue provisions in several other jurisdictions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl 2C-B (hydrochloride) involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which is subsequently brominated to form 2C-B. The final step involves the ethylation of 2C-B to produce N-ethyl 2C-B, followed by conversion to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for N-ethyl 2C-B (hydrochloride) are not well-documented due to its status as a controlled substance. the general approach would involve large-scale synthesis using the same synthetic routes described above, with appropriate safety and regulatory measures in place.
Chemical Reactions Analysis
Types of Reactions
N-ethyl 2C-B (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitro group in intermediates to an amine group.
Substitution: Bromination and ethylation are key substitution reactions in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Bromine is used for bromination, and ethyl iodide or ethyl bromide for ethylation.
Major Products
The major products formed from these reactions include 2,5-dimethoxy-beta-nitrostyrene, 2,5-dimethoxyphenethylamine, 2C-B, and finally N-ethyl 2C-B (hydrochloride) .
Scientific Research Applications
N-ethyl 2C-B (hydrochloride) is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Research areas include:
Chemistry: Studying its synthesis and chemical properties.
Biology: Investigating its effects on biological systems, particularly the central nervous system.
Medicine: Exploring its potential therapeutic uses, although its psychoactive properties limit its medical applications.
Industry: Limited industrial applications due to its controlled status.
Mechanism of Action
N-ethyl 2C-B (hydrochloride) exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered perception and mood. The compound’s psychedelic effects are attributed to its ability to modulate serotonin signaling pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
N-methyl-2C-B: A methylated derivative with similar but less potent effects.
N,N-dimethyl-2C-B: Another derivative with reduced potency compared to 2C-B.
25B-NBOMe: A highly potent derivative with a much higher binding affinity for the 5-HT2A receptor.
Uniqueness
N-ethyl 2C-B (hydrochloride) is unique due to its specific ethyl substitution, which alters its pharmacological profile compared to other derivatives. It has a lower affinity for the 5-HT2A receptor compared to 25B-NBOMe but retains significant psychedelic effects .
Properties
CAS No. |
155639-24-0 |
|---|---|
Molecular Formula |
C12H18BrNO2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
FTXAZQUDSNEXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CC(=C(C=C1OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)

![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)









